T-2 Toxin

Beschreibung

Discovery and Early Outbreaks

T-2 toxin first gained notoriety during World War II, when delayed grain harvests in the Soviet Union led to widespread consumption of Fusarium-contaminated cereals. This resulted in alimentary toxic aleukia (ATA), a lethal syndrome characterized by leukopenia, hemorrhagic necrosis, and immunosuppression, which claimed thousands of lives. The disease progressed through four stages: acute gastrointestinal distress, leukopenia, hemorrhagic anginal crises, and either recovery or fatal complications.

During the 1980s, this compound was implicated in "yellow rain" allegations, where the U.S. accused the Soviet Union of deploying it as a chemical weapon in Laos, Cambodia, and Afghanistan. While some analyses detected trichothecenes in environmental samples, alternative hypotheses attributed the incidents to bee feces or naturally occurring mycotoxins.

Taxonomic and Chemical Classification

This compound belongs to the trichothecene family, a group of over 150 sesquiterpenoid mycotoxins classified into four types (A–D) based on functional groups:

| Trichothecene Type | Key Structural Features | Examples |

|---|---|---|

| Type A | Hydroxyl or ester substitutions | This compound, neosolaniol |

| Type B | Ketone group at C-8 | Deoxynivalenol (DON) |

| Type C | Additional C-7–C-8 epoxide | Crotocin |

| Type D | Macrocyclic ring (C-4–C-15) | Satratoxin H |

As a type A trichothecene, this compound features acetyl and isovaleryl esters at C-4 and C-8, respectively, enhancing its membrane permeability and toxicity compared to other trichothecenes.

Position within the Trichothecene Mycotoxin Family

Structural Determinants of Toxicity

The epoxy group at C-12–C-13 and the hydroxyl group at C-15 are critical for this compound’s bioactivity. These moieties enable irreversible binding to the 60S ribosomal subunit, inhibiting peptidyl transferase activity and terminating protein synthesis. Comparative studies show T-2 is 10–20 times more toxic than type B trichothecenes like deoxynivalenol (DON), with an oral LD50 of 1–10 mg/kg in rodents.

Metabolic Pathways

This compound undergoes rapid hepatic metabolism via hydrolysis, hydroxylation, and glucuronidation. The primary metabolite, Hthis compound, retains significant toxicity, while further degradation yields less harmful products like neosolaniol and T-2 triol. This metabolic cascade complicates biomarker detection in exposed populations, necessitating assays that quantify both T-2 and HT-2.

General Toxicological Importance

Mechanisms of Acute Toxicity

This compound’s amphipathic structure facilitates rapid absorption through skin, gut, and respiratory mucosa. Acute exposure triggers apoptosis in proliferating cells (e.g., bone marrow, intestinal epithelium), manifesting as leukopenia, thrombocytopenia, and gastrointestinal hemorrhage. Mitochondrial dysfunction and ROS overproduction further exacerbate tissue damage, particularly in the liver and kidneys.

Chronic and Immunotoxic Effects

Chronic low-dose exposure suppresses humoral and cell-mediated immunity by depleting CD4+/CD8+ lymphocytes and inhibiting cytokine production (IL-2, IFN-γ). Synergistic interactions with other mycotoxins, such as aflatoxin B1, amplify carcinogenic risks, though T-2 itself is classified as non-carcinogenic (IARC Group 3).

Mitigation Strategies

Current interventions focus on binding agents (e.g., montmorillonite clays) and biodegradation using Bacillus spp. or Rhizopus probiotics. Selenium supplementation (0.3 mg/kg diet) ameliorates oxidative stress in poultry, restoring glutathione peroxidase activity and growth rates.

Eigenschaften

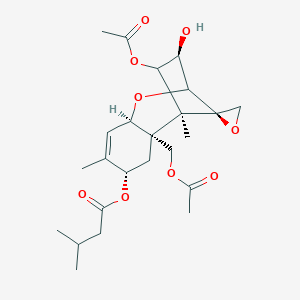

IUPAC Name |

[11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(28)20(31-15(5)26)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFOFFBJRFZBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860264 | |

| Record name | 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] White powder; [MSDSonline], Solid | |

| Record name | T-2 toxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T2 Toxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in ethyl alcohol, ethyl acetate, chloroform, DMSO, and other organic solvents; slightly sol in petroleum ether; very slightly soluble in water. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |

| Record name | T-2 TOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White needles from benzene & Skellysolve B; acetate deriv: amorphous solid from ether & pentane, Crystals, White needles | |

CAS No. |

21259-20-1 | |

| Record name | (3α,4β,8α)-12,13-epoxytrichothec-9-ene-3,4,8,15-tetrol 4,15-diacetate 8-(3-methylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T-2 TOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | T2 Toxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151-152 °C, 151 - 152 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |

| Record name | T-2 TOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |

| Record name | T2 Toxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Solid-Substrate Fermentation

Solid-state fermentation using cereal grains or vermiculite-based media is a traditional method for T-2 toxin production. Fusarium tricinctum and F. sporotrichioides are commonly employed strains due to their high toxin yields.

-

Media Optimization :

Modified Gregory medium (2% soya meal, 0.5% corn steep liquor, 10% glucose) absorbed into vermiculite yielded 714 mg/L of this compound after 24 days at 19°C. Comparatively, Vogel synthetic medium N supplemented with 5% glucose produced 353 mg/L within 12–14 days at 15°C. -

Temperature Dependence :

Maximum yields occur at 15–19°C, with production ceasing above 27°C.

Liquid Fermentation

Liquid cultures, though less efficient, enable easier purification. Peptone-supplemented Czapek-Dox medium yielded 42.5–52.5 mg/L of this compound in F. sporotrichioides shake cultures.

Table 1: Comparative Yields of this compound in Microbial Systems

Chemical Synthesis and Derivatization

Trichodiene-Based Synthesis

This compound is synthesized from trichodiene, a sesquiterpene precursor isolated from Trichothecium roseum or Fusarium culmorum. Key steps include:

-

Oxygenation : Introduction of epoxy groups at C-12 and C-13.

-

Esterification : Addition of acetyl and isovaleryl groups at C-4, C-8, and C-15 positions.

-

Cyclization : Formation of the trichothecene core structure.

Standard Solution Preparation

For analytical applications, this compound is dissolved in acetonitrile or chloroform. A typical protocol involves:

-

Dissolving 10 mg this compound in 100 mL chloroform to create a 0.1 mg/mL stock solution.

-

Diluting with chloroform to working concentrations (e.g., 10 µg/mL).

Extraction and Purification Techniques

Solvent Extraction

Crude extracts from fungal cultures are processed using:

Chromatographic Purification

Table 2: Recovery Rates of this compound in Purification Protocols

| Method | Matrix | Recovery (%) | Source |

|---|---|---|---|

| Silica gel column | Corn | 77–82 | |

| Multisep 225 Trich | Rice | 95 | |

| Immunoaffinity column | Wheat | 60–110 |

Analytical Quantification Methods

Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC)

ELISA Kits

Commercial kits (e.g., Helica® this compound ELISA) provide rapid screening with a 1:50 sample dilution and a detection range of 0.1–6.0 ppb .

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Arten von Reaktionen: T-2-Toxin unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: T-2-Toxin kann zu HT-2-Toxin und anderen Metaboliten hydrolysiert werden.

Oxidation: Oxidative Reaktionen können T-2-Toxin in hydroxylierte Derivate umwandeln.

Reduktion: Reduktionsreaktionen können zur Bildung von reduzierten Metaboliten führen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder enzymatische Bedingungen werden üblicherweise für Hydrolysereaktionen verwendet.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Enzyme wie Cytochrom P450 werden zur Oxidation verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid können für Reduktionsreaktionen verwendet werden.

Hauptprodukte:

HT-2-Toxin: Ein primäres Hydrolyseprodukt von T-2-Toxin.

Hydroxylierte Derivate: Produkte von Oxidationsreaktionen.

Reduzierte Metaboliten: Produkte von Reduktionsreaktionen.

Wissenschaftliche Forschungsanwendungen

T-2-Toxin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Toxikologische Studien: T-2-Toxin wird verwendet, um seine toxischen Wirkungen auf verschiedene biologische Systeme zu untersuchen, einschließlich seiner immunotoxischen, neurotoxischen und zytotoxischen Eigenschaften.

Krebsforschung: T-2-Toxin wurde auf seine potenziellen Antitumor-Eigenschaften und seine Fähigkeit, Apoptose in Krebszellen zu induzieren, untersucht.

Lebensmittelsicherheit: Die Forschung zur Kontamination von Lebensmitteln und Futtermitteln mit T-2-Toxin hilft bei der Entwicklung von Dekontaminationsstrategien und der Gewährleistung der Lebensmittelsicherheit.

Biologische Wege: Studien zu den molekularen Mechanismen von T-2-Toxin liefern Einblicke in seine Auswirkungen auf zelluläre Wege und die Genexpression.

5. Wirkmechanismus

T-2-Toxin entfaltet seine toxischen Wirkungen durch mehrere Mechanismen:

Hemmung der Proteinsynthese: T-2-Toxin hemmt die Proteinsynthese, indem es an das ribosomale Peptidyltransferase-Zentrum bindet, was zur Störung der Peptidbindungsbildung führt.

Oxidativer Stress: T-2-Toxin induziert oxidativen Stress, indem es reaktive Sauerstoffspezies erzeugt, was zu Zellschäden führt.

Induktion von Apoptose: T-2-Toxin löst Apoptose durch Aktivierung von Caspasen und den mitochondrialen Weg aus.

Immunmodulation: T-2-Toxin beeinflusst Immunzellen, indem es die Zytokinproduktion und Signalwege verändert.

Ähnliche Verbindungen:

HT-2-Toxin: Ein Hydrolyseprodukt von T-2-Toxin mit ähnlichen toxischen Eigenschaften.

Diacetoxyscirpenol: Ein weiteres Typ-A-Trichothecen mit vergleichbarer Toxizität.

Neosolaniol: Ein Trichothecen-Mykotoxin mit ähnlicher chemischer Struktur und Wirkungen.

Einzigartigkeit von T-2-Toxin: T-2-Toxin ist einzigartig aufgrund seiner hohen Potenz und seiner vielfältigen toxischen Wirkungen. Es ist eines der giftigsten Trichothecene und hat ein breites Spektrum an biologischen Aktivitäten, was es zu einer wertvollen Verbindung für toxikologische und biochemische Forschung macht .

Wirkmechanismus

T-2 toxin exerts its toxic effects through several mechanisms:

Protein Synthesis Inhibition: this compound inhibits protein synthesis by binding to the ribosomal peptidyl transferase center, leading to the disruption of peptide bond formation.

Oxidative Stress: this compound induces oxidative stress by generating reactive oxygen species, leading to cellular damage.

Apoptosis Induction: this compound triggers apoptosis through the activation of caspases and the mitochondrial pathway.

Immune Modulation: this compound affects immune cells by altering cytokine production and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

T-2 toxin and its analogs share a core trichothecene structure but differ in functional groups, influencing their toxicity and detection:

Hthis compound, the primary metabolite of T-2, is often co-detected with T-2 in contaminated cereals . Structural differences, such as the absence of the C-4 acetate in HT-2, impact antibody cross-reactivity, making simultaneous quantification challenging .

Toxicity Mechanisms and Comparative Potency

Apoptosis and Oxidative Stress

This compound induces apoptosis via mitochondrial pathways, activating caspase-9, caspase-3, and p53, while depleting glutathione (GSH) and increasing reactive oxygen species (ROS) . Hthis compound shares similar mechanisms but with reduced potency. For example, chondrocyte apoptosis rates are 49.7% (T-2) vs. 36.3% (HT-2) . Neosolaniol (NEO) exhibits even lower toxicity, underscoring a hierarchy: T-2 > HT-2 > NEO .

Immunotoxicity and Dermal Effects

This compound suppresses immune responses by inhibiting lymphocyte proliferation and cytokine production, while HT-2 shows comparable but less severe effects . T-2's dermal toxicity is unparalleled among trichothecenes, causing necrosis at 0.01 µg/cm² in rabbits, whereas HT-2 requires higher concentrations .

Occurrence in Agricultural Products

T-2 and HT-2 toxins predominantly contaminate oats, maize, wheat, and barley. A 2017–2018 study in Croatia detected these toxins in 33.8% of cereals, with oats showing the highest mean concentration (87.9 ± 63.1 µg/kg) :

| Cereal | Mean Sum T-2/HT-2 (µg/kg) | Detection Frequency |

|---|---|---|

| Oats | 87.9 ± 63.1 | 70.0% |

| Maize | 54.1 ± 85.5 | 33.3% |

| Wheat | 23.0 ± 9.0 | 25.0% |

| Barley | 22.6 ± 11.8 | 20.0% |

Two maize samples exceeded the EU indicative level (200 µg/kg), highlighting the need for continuous monitoring .

Metabolic Pathways and Species-Specific Differences

This compound undergoes hydrolysis (to HT-2, T-2 triol, and T-2 tetraol) and hydroxylation in mammals . Ruminants are more resistant due to microbial degradation in the rumen, whereas poultry and swine experience severe toxicity . For example, broilers exposed to T-2 (1–2 mg/kg feed) show dose-dependent tibial dysplasia and hepatic damage .

Detection and Analytical Methods

LC-MS/MS and ELISA are widely used for quantification. Validation parameters for T-2 and HT-2 detection include:

| Parameter | This compound | Hthis compound |

|---|---|---|

| LOD (ng/g) | 1.2–1.6 | 1.2–1.6 |

| LOQ (µg/kg) | 4.3–5.3 | 4.3–5.3 |

| Recovery (%) | 77.0–102.6 | 84.9–101.5 |

| Linearity (R²) | 0.998 | 0.999 |

Antibody cross-reactivity studies reveal poor recognition of HT-2 by anti-T-2 antibodies (e.g., 13.8% cross-reactivity for monoclonal antibody 2C7), necessitating separate analytical standards .

Regulatory and Public Health Considerations

The European Food Safety Authority (EFSA) established a combined tolerable daily intake (TDI) of 0.02 µg/kg bw/day for T-2 and HT-2 . Chronic dietary exposure in humans is highest in infants (0.08–0.18 µg/kg bw/day), approaching the TDI . Regulatory limits for cereals (e.g., 200 µg/kg for maize) aim to mitigate risks, but co-occurrence with HT-2 complicates compliance .

Biologische Aktivität

T-2 toxin, a potent trichothecene mycotoxin produced by various species of the Fusarium fungi, poses significant health risks to both animals and humans. Its biological activity is characterized by a range of toxic effects that impact cellular functions, organ systems, and overall health. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Mechanisms of Toxicity

This compound primarily exerts its toxic effects through several mechanisms:

- Inhibition of Protein Synthesis : this compound inhibits protein synthesis by binding to the 60S ribosomal subunit, disrupting peptidyl transferase activity. This leads to secondary effects such as DNA damage and disruption of RNA synthesis .

- Oxidative Stress : Exposure to this compound induces oxidative stress, characterized by increased lipid peroxidation and damage to nuclear and mitochondrial DNA. This oxidative damage can lead to cell cycle disturbances and apoptosis .

- Inflammatory Response : The toxin stimulates the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) while modulating other inflammatory pathways. This dual action can exacerbate tissue damage and contribute to systemic toxicity .

Case Studies

Several studies have documented the effects of this compound across different animal models:

- Rats : In a study involving rats, this compound administration resulted in elevated brain concentrations of neurotransmitters like tryptophan and serotonin, leading to altered behavior such as feed refusal . Chronic exposure was linked to significant changes in blood parameters and tissue pathology, including necrosis in lymphoid tissues .

- Chickens : Research on chickens demonstrated that this compound exposure led to reduced egg production and hatching ability. Histopathological examinations revealed liver damage and increased oxidative stress markers in hepatic cells .

- Goats : A study on juvenile goats showed that feed contaminated with this compound resulted in clinical signs of toxicosis, including weakness and growth retardation. Pathological assessments indicated significant oxidative stress and apoptosis in various tissues .

Research Findings

The following table summarizes key findings from recent studies on this compound:

Q & A

Q. What are the standard methodologies for detecting T-2 toxin in food and feed samples?

this compound detection typically involves extraction followed by quantification via competitive enzyme-linked immunosorbent assay (ELISA) or chromatography-based methods. For example, ELISA protocols include toxin extraction with methanol, conjugation with antibodies, and colorimetric measurement using tetramethylbenzidine/hydrogen peroxide. Optical density is measured at 450–630 nm, and toxin concentration is interpolated from a standard curve . Thin-layer chromatography (TLC) and liquid chromatography–high-resolution mass spectrometry (LC-HRMS) are also employed for precise quantification, especially in complex matrices like grains .

Q. Which animal models are commonly used to study this compound toxicity, and what endpoints are measured?

Broiler chickens and rodents are widely used. Studies often monitor growth performance, serum biochemical markers (e.g., liver enzymes), and immune parameters. For instance, chickens fed T-2-contaminated diets (2–4 mg/kg) show dose-dependent reductions in weight gain and altered antibody titers . Rodent models focus on hepatotoxicity, neurotoxicity, and reproductive effects, with endpoints like DNA damage in liver cells and delayed puberty onset in female rats .

Q. How should experimental diets be formulated to ensure accurate this compound dosing?

this compound is produced via Fusarium sporotrichioides cultures on maize substrates, extracted with methanol, and quantified via TLC or LC-HRMS. Diets are spiked to achieve target concentrations (e.g., 2–10 mg/kg feed), with validation via analytical methods to confirm ±2 ppb accuracy. Acetone or methanol is used as a solvent carrier, and diets are homogenized to ensure uniform distribution .

Q. What regulatory guidelines exist for this compound limits in food and feed?

The EU recommends a maximum limit of 0.5 mg/kg for this compound in feed, though no official regulations exist. China’s GB 5009.118—2016 standard specifies detection methods but lacks defined limits. Compliance testing in grains and animal feed uses advanced LC-HRMS or ELISA to ensure levels remain below proposed thresholds .

Advanced Research Questions

Q. How do conflicting data on this compound’s immunotoxic effects arise, and how can they be resolved?

Discrepancies stem from dose, exposure duration, and model systems. For example, low-dose this compound (1 mg/kg) in chickens stimulates lymphocytes, while prolonged exposure inhibits immune response . In vitro blood-brain barrier models show Hthis compound (a T-2 metabolite) is less cytotoxic than T-2, highlighting metabolite-specific effects . Resolving contradictions requires standardized dosing protocols and comparative studies across species and exposure windows.

Q. What advanced techniques elucidate this compound metabolism and metabolite toxicity?

Isotope-assisted LC-HRMS with stable isotopic labeling identifies metabolites like Hthis compound-3-O-β-glucoside, the primary metabolite in barley. Metabolite annotation combines elemental formula calculations, MS/MS fragmentation, and authentic standards. Mass balances and time-course analyses reveal rapid conversion of T-2 to Hthis compound, with glucosylation as a key detoxification pathway .

Q. What molecular mechanisms underlie this compound-induced hepatotoxicity?

this compound disrupts mitochondrial function, induces oxidative stress, and activates apoptosis via caspase-3. In vitro studies show DNA methylation changes and autophagy dysregulation at doses ≥0.2 mg/kg . Hepatic damage is exacerbated by the toxin’s thermal stability, which resists standard detoxification methods like autoclaving .

Q. Why does this compound accumulate preferentially in skeletal tissues, and what are the implications?

In rats, T-2 and HT-2 toxins concentrate in thighbone, knee joints, and costal cartilage at levels 2–3× higher than in liver or kidney. This suggests skeletal tissues are reservoirs for chronic exposure, with metabolic conversion rates of T-2 to HT-2 exceeding 68% . Research should explore long-term osteotoxicity and biomarker development for skeletal exposure.

Q. How can this compound detoxification be improved given its chemical stability?

Current strategies include:

- Physical adsorption : Clay-based binders reduce bioavailability but require optimization to avoid nutrient loss.

- Biological detoxification : Microbial enzymes (e.g., carboxyesterases) deacetylate this compound into less toxic metabolites.

- Nutritional intervention : Antioxidants (e.g., selenium) mitigate oxidative stress in contaminated diets .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.